molecular formula C15H12ClNO4 B2465317 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide CAS No. 339009-27-7

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide

Cat. No.: B2465317
CAS No.: 339009-27-7
M. Wt: 305.71
InChI Key: PRFCHIIDEASRAY-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide is a chemical compound with a complex structure that includes a pyran ring, an acetyl group, a methyl group, and a chlorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoic acid with 5-acetyl-6-methyl-2-oxo-2H-pyran-3-amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenecarboxamides.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide
  • N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-chlorobenzenecarboxamide

Uniqueness

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-8(18)12-7-13(15(20)21-9(12)2)17-14(19)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFCHIIDEASRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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